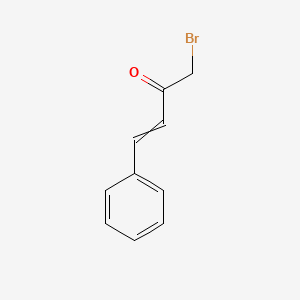

Bromomethyl styryl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bromomethyl styryl ketone is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

Bromomethyl styryl ketone serves as an important intermediate in organic synthesis. Its structure allows for various transformations, making it valuable in the development of more complex molecules.

- Synthesis of Pharmaceuticals : this compound is used as a precursor in the synthesis of pharmacologically active compounds. For instance, it has been utilized in the preparation of hexahydro-2,5-benzodiazocines, which exhibit potential therapeutic effects . The compound's reactivity enables the formation of diverse derivatives that can be tailored for specific biological activities.

- Reactions with Nucleophiles : The bromomethyl group in this compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is crucial for synthesizing compounds with targeted functionalities for research purposes.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of antibacterial agents.

- Antibacterial Activity : Recent studies have investigated derivatives of this compound for their antibacterial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli . These studies demonstrate the potential of this compound derivatives as alternatives to existing antibiotics.

- Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinities of synthesized compounds derived from this compound to bacterial targets. These studies provide insights into the mechanisms of action and help identify promising candidates for further development .

Environmental Chemistry

This compound may also have applications in environmental chemistry, particularly regarding its interactions with biological systems.

- Toxicological Studies : Research has linked various brominated compounds to environmental toxicity, prompting investigations into their effects on biological systems. Understanding these interactions is crucial for assessing the environmental impact and safety of brominated compounds like this compound .

Data Tables and Case Studies

To provide a clearer understanding of the applications and research findings related to this compound, the following tables summarize key studies and their outcomes.

化学反应分析

Halogenation Reactions

Bromomethyl styryl ketone can undergo halogenation reactions, particularly bromination, which occurs at the alpha position relative to the carbonyl group. This process typically involves the formation of an enol intermediate, which acts as a nucleophile.

-

Mechanism : The reaction begins with the protonation of the carbonyl oxygen using an acid catalyst, facilitating keto-enol tautomerism. The enol form, being more nucleophilic, can then react with bromine (Br₂) or other electrophilic bromine sources, such as N-bromosuccinimide (NBS) .

-

General Reaction :

Bromomethyl styryl ketone+Br2Acid bromo bromomethyl styryl ketone

Dehydrobromination

Following bromination, the resulting α-bromo ketones can undergo dehydrobromination to yield α,β-unsaturated ketones. This transformation typically involves the use of a base such as pyridine or triethylamine.

-

Mechanism : The elimination reaction results in the formation of a double bond between the alpha and beta carbons adjacent to the carbonyl group.

-

General Reaction :

bromo bromomethyl styryl ketoneBase unsaturated bromomethyl styryl ketone

Other Reactions

This compound can also participate in various other reactions due to its functional groups:

-

Nucleophilic Substitution : The bromine atom can be substituted by various nucleophiles under appropriate conditions.

-

Condensation Reactions : It can react with amines or alcohols to form imines or ethers, respectively.

Bromination Conditions

The following table summarizes various conditions for the bromination of this compound and their corresponding yields:

| Entry | Brominating Agent | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Br₂ | HBr | Room Temp | 3 | 50 |

| 2 | NBS | AcOH | 50 | 6 | 65 |

| 3 | NBS | PTSA | 50 | 12 | 80 |

Dehydrobromination Conditions

The following table outlines conditions for dehydrobromination reactions leading to α,β-unsaturated products:

| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Pyridine | 80 | 2 | 75 |

| 2 | Triethylamine | Room Temp | 4 | 70 |

属性

分子式 |

C10H9BrO |

|---|---|

分子量 |

225.08 g/mol |

IUPAC 名称 |

1-bromo-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/C10H9BrO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI 键 |

LDEBGMOZLPUFEE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C=CC(=O)CBr |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。